Ethyl 3-ethoxy-2,6-difluorobenzoate
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Overview
Description
Ethyl 3-ethoxy-2,6-difluorobenzoate is an organic compound characterized by its white solid form and solubility in organic solvents such as ethanol and dimethylformamide . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-2,6-difluorobenzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general process includes the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to new derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution while retaining its stability.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted benzene derivatives .
Scientific Research Applications
Ethyl 3-ethoxy-2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-2,6-difluorobenzoate involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield substituted products .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxy-2,3-difluorobenzoate: Similar in structure but differs in the position of the ethoxy and fluorine groups.
Other fluorinated benzoates: Compounds with varying positions of fluorine and ethoxy groups, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 3-ethoxy-2,6-difluorobenzoate is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields. Its solubility in organic solvents and stability under different reaction conditions make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H12F2O3 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-ethoxy-2,6-difluorobenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZQXKDTIFKUOPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)OCC)F |
Origin of Product |
United States |
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